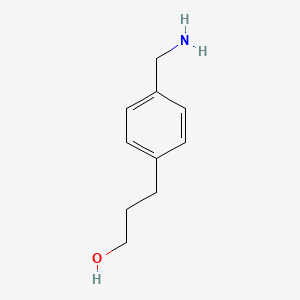![molecular formula C24H17Cl2NO5 B12120674 N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B12120674.png)
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide: is a complex organic compound that features a benzofuran core, substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.
Introduction of the 3-chloro-4-methoxyphenyl Group: This step involves the acylation of the benzofuran core using 3-chloro-4-methoxybenzoyl chloride in the presence of a base such as pyridine.
Attachment of the 4-chlorophenoxy Group: This is done through a nucleophilic substitution reaction where 4-chlorophenol reacts with a suitable acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.
Biological Probes: Used in the study of enzyme interactions and cellular pathways.
Industry
Polymer Science: Utilized in the synthesis of high-performance polymers.
Agriculture: Potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism by which N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, disrupting cellular pathways and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methoxyphenoxy)acetamide
- N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-fluorophenoxy)acetamide
Uniqueness
The unique combination of functional groups in N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide provides distinct chemical and biological properties. For example, the presence of both chloro and methoxy groups can enhance its binding affinity to certain biological targets, making it more effective in its applications compared to similar compounds.
Propiedades
Fórmula molecular |
C24H17Cl2NO5 |
|---|---|
Peso molecular |
470.3 g/mol |
Nombre IUPAC |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C24H17Cl2NO5/c1-30-20-11-6-14(12-18(20)26)23(29)24-22(17-4-2-3-5-19(17)32-24)27-21(28)13-31-16-9-7-15(25)8-10-16/h2-12H,13H2,1H3,(H,27,28) |
Clave InChI |
XJIYVZLXYORXSF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-chlorobenzamide](/img/structure/B12120614.png)
![N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamid e](/img/structure/B12120618.png)
![Methyl 7-acetyloxy-5-benzoyloxy-4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12120620.png)

![Pyrazino[2,3-c]quinoline-5-carboxylic acid](/img/structure/B12120635.png)
![7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-phenylmethoxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B12120639.png)


![2-amino-N,1-bis(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120672.png)

![1-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12120689.png)
